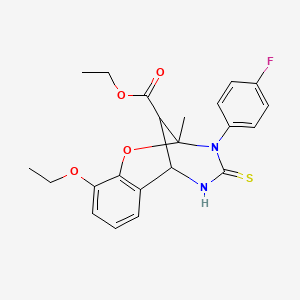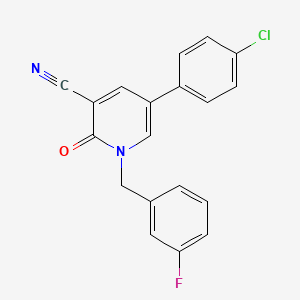![molecular formula C8H13IO B2723609 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane CAS No. 1447943-01-2](/img/structure/B2723609.png)
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane is a chemical compound with the molecular formula C9H15I . It is related to 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves the use of DABCO as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . A photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes under mild conditions has been achieved .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The structure is similar to DABCO, but with one of the nitrogen atoms replaced by an iodomethyl group .Chemical Reactions Analysis
DABCO, a related compound, is used as a catalyst in various reactions including electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . It also plays a role in the photoredox-catalyzed sulfonylation of alkyl iodides .Aplicaciones Científicas De Investigación
Synthesis and Biological Significance
The oxabicyclo[3.2.1]octane framework, including variants such as 1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane, is a critical structural element in many biologically significant compounds, notably in naturally occurring ones like insect pheromones, plant growth regulators, and various carbohydrate-related compounds. These structures serve as versatile precursors for synthesizing oxygen heterocyclic natural molecules, especially within the pyran or furan series, showcasing their broad utility in organic chemistry and drug development (Ievlev et al., 2016).
Chemical and Biological Oxidation Reactions
1,8-Cineole, closely related to this compound, undergoes various chemical and biological oxidation reactions to yield hydroxy, oxo, and acid derivatives. These reactions are characterized by diverse regio- and stereoselectivities, offering a wide range of oxidized derivatives used in analytical and synthetic methods. The biological activities of these derivatives, obtained from eucalyptus leaves among other sources, highlight the compound's relevance in medicinal chemistry and pharmacology (Azerad, 2014).
Polymorphism and Molecular Sieve Synthesis
Research into the co-crystals of 1-iodo-3,5-dinitrobenzene and 1,4-diazabicyclo[2.2.2]octane reveals insights into polymorphism, driven by hierarchical halogen bonding. This finding has implications for material science, particularly in designing polymorphic structures with specific molecular interactions (Raatikainen & Rissanen, 2009). Additionally, the synthesis of a new molecular sieve using a DABCO-based structure-directing agent underscores the role of 1,4-diazabicyclo[2.2.2]octane derivatives in creating novel materials with specific chemical properties, such as large-pore microporous silicates (Kubota et al., 2002).
Semiconductor and Photocurrent Response
The development of new iodobismuthate-based hybrids templated by diammonium cations, including derivatives of 1,4-diazabicyclo[2.2.2]octane, highlights the compound's utility in creating materials with potential applications in semiconductors and photocurrent responses. These materials exhibit unique features like mixed types of iodobismuthate clusters and strong I···I interactions, offering broad absorption zones and optical gaps suitable for temperature-response switches (Zhang et al., 2018).
Mecanismo De Acción
Target of Action
It is structurally similar to 1,4-diazabicyclo[222]octane (DABCO), which is known to act as a catalyst in various organic transformations .
Mode of Action
The mode of action of 1-(Iodomethyl)-2-oxabicyclo[22Given its structural similarity to dabco, it may function as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .
Biochemical Pathways
Dabco, a structurally similar compound, is known to be involved in various organic transformations, suggesting that 1-(iodomethyl)-2-oxabicyclo[222]octane may also influence a range of biochemical pathways .
Result of Action
Given its structural similarity to dabco, it may have similar effects, such as catalyzing various organic transformations .
Safety and Hazards
Propiedades
IUPAC Name |
1-(iodomethyl)-2-oxabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-8-3-1-7(2-4-8)5-10-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVUWWKSNMBGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO2)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)

![4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2723530.png)
![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)

![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-mesitylacetamide](/img/structure/B2723534.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2723537.png)


![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-thienyl)ethanol](/img/structure/B2723540.png)
![3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid](/img/structure/B2723541.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2723547.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2723549.png)